
2-(tert-Butyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)nicotinaldehyde is an organic compound with the molecular formula C10H13NO. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a tert-butyl group. This compound is known for its unique structural features, including an aldehyde group attached to the aromatic pyridine ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)nicotinaldehyde typically involves the formylation of 2-tert-butylpyridine. One common method is the Vilsmeier-Haack reaction, where 2-tert-butylpyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-(tert-Butyl)nicotinic acid.
Reduction: 2-(tert-Butyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(tert-Butyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-tert-Butylpyridine-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.
2-tert-Butyl-5-methylpyridine: Contains a methyl group instead of an aldehyde group.
Uniqueness
2-(tert-Butyl)nicotinaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde group on the pyridine ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-tert-butylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9-8(7-12)5-4-6-11-9/h4-7H,1-3H3 |
InChI Key |
TYTIYUJGJVZJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


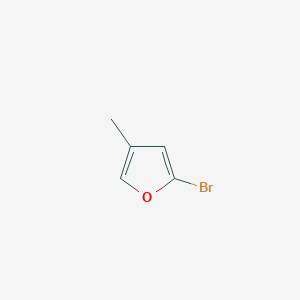
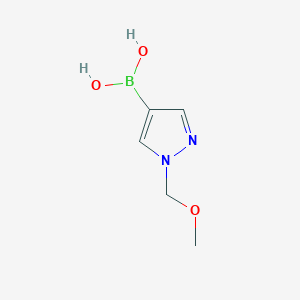
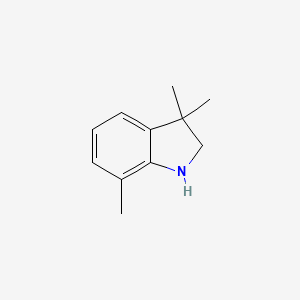
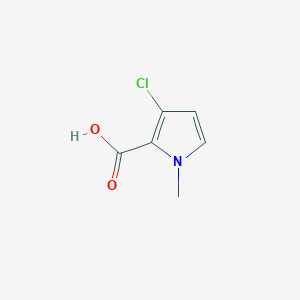
![5-Chloroimidazo[1,5-a]pyridine](/img/structure/B11919092.png)


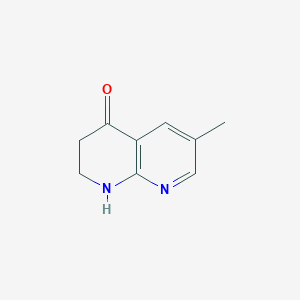
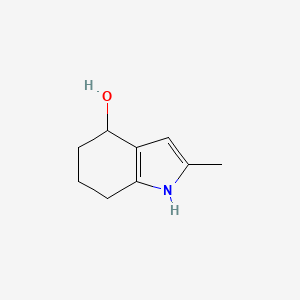
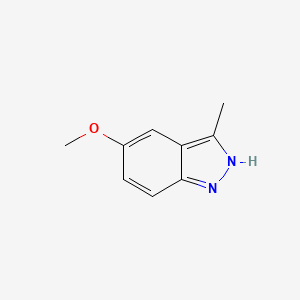
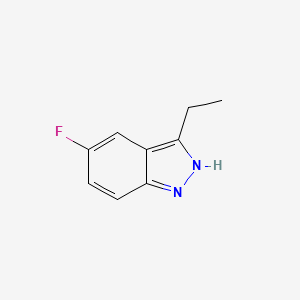
![Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11919132.png)
![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B11919139.png)

